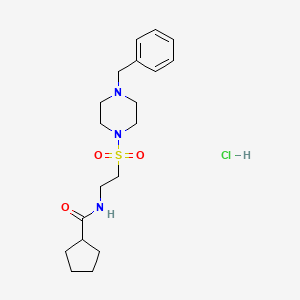![molecular formula C17H22N4O2 B2526105 1-Methyl-3-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-1,2-dihydropyrazin-2-one CAS No. 2379995-27-2](/img/structure/B2526105.png)
1-Methyl-3-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-1,2-dihydropyrazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-3-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-1,2-dihydropyrazin-2-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-1,2-dihydropyrazin-2-one typically involves a multi-step process. The starting materials are often commercially available or can be synthesized using standard organic synthesis techniques. The key steps in the synthesis include:
Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Attachment of the Pyridine Moiety:
Formation of the Pyrazinone Ring: This is typically the final step and involves the cyclization of the intermediate to form the pyrazinone ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.
化学反応の分析
Types of Reactions
1-Methyl-3-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-1,2-dihydropyrazin-2-one can undergo various types of chemical reactions, including:
Oxidation: This can lead to the formation of oxidized derivatives.
Reduction: This can result in the formation of reduced derivatives.
Substitution: This can involve the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can lead to the formation of alcohols or amines.
科学的研究の応用
1-Methyl-3-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-1,2-dihydropyrazin-2-one has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies to understand its biological activity and potential therapeutic effects.
Medicine: It can be investigated for its potential use as a drug or drug precursor.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions
作用機序
The mechanism of action of 1-Methyl-3-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets in the body. These targets can include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific biological context and the nature of the target .
類似化合物との比較
Similar Compounds
- 1-Methyl-3-{4-[(4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl)benzyl]}-2-phenylindole
- N-Methyl-1-(pyridin-4-yl)methanamine
- 5,15-bis(1-methylpyridin-1-ium-3-yl)-10-(1-methylpyridin-1-ium-4-yl)-20-(1-methylpyridin-4-ylidene)porphyrin-22-ide manganese (II) tetrakis (N-methyl-4-pyridiniumyl)porphyrin (4+)
Uniqueness
1-Methyl-3-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-1,2-dihydropyrazin-2-one is unique due to its specific structure, which combines a piperidine ring, a pyridine moiety, and a pyrazinone ring. This unique combination of structural features can confer specific biological activities and chemical reactivity that distinguish it from other similar compounds.
特性
IUPAC Name |
1-methyl-3-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-13-11-15(3-6-18-13)23-12-14-4-8-21(9-5-14)16-17(22)20(2)10-7-19-16/h3,6-7,10-11,14H,4-5,8-9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBRVOLGUBXWEJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)OCC2CCN(CC2)C3=NC=CN(C3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,7,7-trimethyl-3-oxo-N-[3-(trifluoromethyl)phenyl]bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2526027.png)

![2-(dibutylamino)-1-{2,7-dichloro-9-[(4-chlorophenyl)methylidene]-9H-fluoren-4-yl}ethan-1-ol](/img/new.no-structure.jpg)
![({2-[3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)dimethylamine](/img/structure/B2526032.png)

![(E)-17-((E)-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)hydrazono)-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-3-ol](/img/structure/B2526037.png)
![N-(3-CHLORO-4-FLUOROPHENYL)-2-{[8-ETHYL-3-(4-METHYLPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE](/img/structure/B2526040.png)

![N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2526042.png)

![2-({1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine](/img/structure/B2526044.png)

